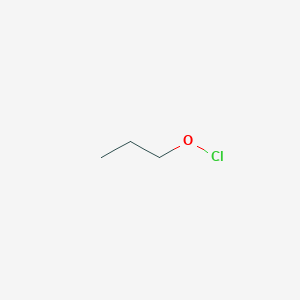![molecular formula C23H36O6 B14703186 [(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Asebotoxin II is a highly toxic compound belonging to the class of grayanoids, which are diterpenoid toxins found in plants of the Ericaceae family, such as Rhododendron and Pieris . These compounds are known for their complex structures and significant biological activities, including their ability to modulate sodium channels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Asebotoxin II involves multiple steps, starting from simpler diterpenoid precursors. The stereostructure of Asebotoxin II was elucidated through various chemical and physical methods . detailed synthetic routes and reaction conditions specific to Asebotoxin II are not extensively documented in the literature.
Industrial Production Methods
Industrial production of Asebotoxin II is not common due to its high toxicity and limited commercial applications. Most of the compound is extracted from natural sources, particularly from plants in the Ericaceae family .
Analyse Chemischer Reaktionen
Types of Reactions
Asebotoxin II undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the double bonds within the diterpenoid structure.
Substitution: This reaction can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
Asebotoxin II has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of grayanoids.
Biology: Investigated for its effects on sodium channels in cell membranes.
Medicine: Studied for its potential use in developing analgesic and sedative drugs.
Industry: Explored for its insecticidal and antifeeding properties.
Wirkmechanismus
Asebotoxin II exerts its effects by binding to voltage-gated sodium channels in cell membranes . This binding increases the permeability of sodium ions and inhibits the inactivation of sodium channels, leading to prolonged depolarization of the cell membrane . This mechanism is responsible for the compound’s toxic effects, including dizziness, weakness, and hypotension .
Vergleich Mit ähnlichen Verbindungen
Asebotoxin II is similar to other grayanoids, such as:
Grayanotoxin I: Known for its high toxicity and similar mechanism of action.
Asebotoxin I: Another toxic diterpenoid found in the same plant family.
Rhodojaponin III: Exhibits similar biological activities and structural features.
Despite these similarities, Asebotoxin II is unique due to its specific stereochemistry and the particular effects it has on sodium channels .
Eigenschaften
Molekularformel |
C23H36O6 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
[(1S,3S,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate |
InChI |
InChI=1S/C23H36O6/c1-6-18(26)29-19-14-8-7-13-12(2)15-9-16(24)20(3,4)23(15,28)17(25)10-22(13,19)11-21(14,5)27/h13-17,19,24-25,27-28H,2,6-11H2,1,3-5H3/t13-,14+,15-,16-,17-,19+,21+,22-,23-/m0/s1 |
InChI-Schlüssel |
VVXZWGWGAMWPOU-GSFJOQPQSA-N |
Isomerische SMILES |
CCC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@@H]([C@]4([C@H](C3=C)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |
Kanonische SMILES |
CCC(=O)OC1C2CCC3C1(CC(C4(C(C3=C)CC(C4(C)C)O)O)O)CC2(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


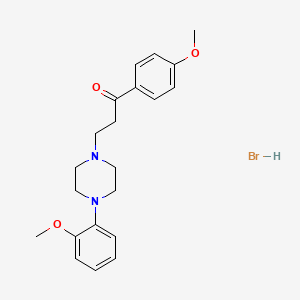
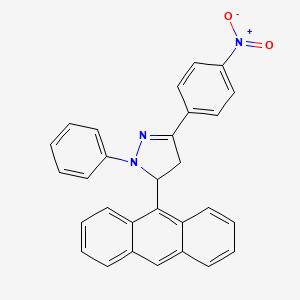
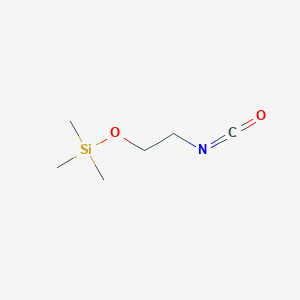
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
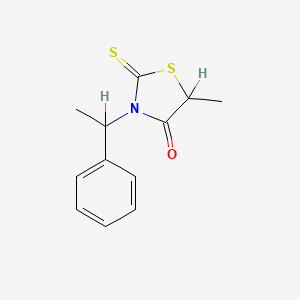
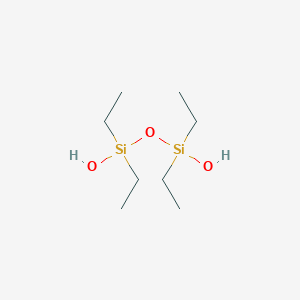


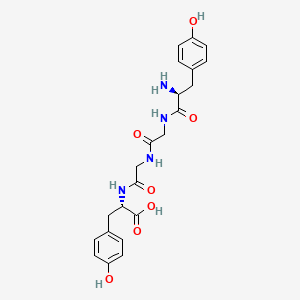
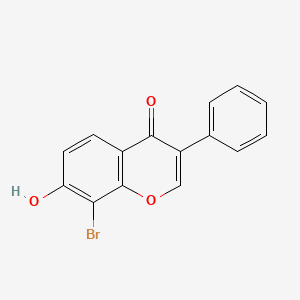

![(NZ)-N-[(2-amino-5-nitrophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B14703158.png)
